2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide
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Description
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C14H13F3N2O2S and its molecular weight is 330.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Activity
Gupta and Wagh (2006) synthesized a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, including the structure similar to the queried chemical. These compounds were evaluated for their antifungal activity against several fungi, including Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. Some of the synthesized compounds showed appreciable antifungal activity, highlighting their potential as antifungal agents (Gupta & Wagh, 2006).
Antimicrobial and Antioxidant Studies
Dabholkar and Gavande (2016) investigated novel 1,4-benzothiazine derivatives for their antimicrobial activities. They synthesized a series of compounds by reacting 2H,4H-2-hydrazinocarbonyl methyl-3-oxo-1,4-benzothiazine with acetyl acetone derivatives. These compounds exhibited convincing activities against Gram-positive bacteria such as Bacillus subtilis and Streptococcus lactis, compared to a standard drug, ampicillin trihydrate. This research indicates the potential of benzothiazine derivatives in developing new antimicrobial agents (Dabholkar & Gavande, 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and conducted spectroscopic and quantum mechanical studies on them. These studies included photochemical and thermochemical modeling to analyze the compounds' ability to be used as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies indicated that these compounds have potential ligand-protein interactions with Cyclooxygenase 1 (COX1), suggesting their utility in biological and medicinal chemistry research (Mary et al., 2020).
Properties
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-2-5-18-12(20)7-11-13(21)19-9-6-8(14(15,16)17)3-4-10(9)22-11/h2-4,6,11H,1,5,7H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSJHTCFDJUQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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